molecular formula C12H24ClNO4 B10795760 Isovaleryl-DL-carnitine-d3 (chloride)

Isovaleryl-DL-carnitine-d3 (chloride)

Cat. No.: B10795760
M. Wt: 284.79 g/mol
InChI Key: HWDFIOSIRGUUSM-FJCVKDQNSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isovaleryl-DL-carnitine-d3 (chloride) involves the incorporation of deuterium atoms into the Isovaleryl-DL-carnitine chloride molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The reaction conditions typically involve controlled temperature and pressure to ensure the successful incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of Isovaleryl-DL-carnitine-d3 (chloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the final product with high deuterium content and purity. The production process is optimized to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Isovaleryl-DL-carnitine-d3 (chloride) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Isovaleryl-DL-carnitine-d3 (chloride) involves its role as an internal standard. The deuterium atoms in the compound provide a distinct mass difference, allowing for accurate quantification in mass spectrometry. This helps in tracing the metabolic pathways and understanding the pharmacokinetics of carnitine derivatives . The compound does not have a direct biological effect but serves as a crucial tool in analytical and pharmacokinetic studies .

Comparison with Similar Compounds

Similar Compounds

    Isovaleryl-DL-carnitine chloride: The non-deuterated form of the compound.

    Isovaleryl-L-carnitine-d3 (chloride): The L-isomer of the deuterium-labeled compound.

    Isovaleryl-L-carnitine chloride: The non-deuterated L-isomer.

Uniqueness

Isovaleryl-DL-carnitine-d3 (chloride) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical techniques. This makes it a valuable tool in scientific research, particularly in studies involving the metabolism and pharmacokinetics of carnitine derivatives .

Properties

Molecular Formula

C12H24ClNO4

Molecular Weight

284.79 g/mol

IUPAC Name

[3-carboxy-2-(3-methylbutanoyloxy)propyl]-dimethyl-(trideuteriomethyl)azanium;chloride

InChI

InChI=1S/C12H23NO4.ClH/c1-9(2)6-12(16)17-10(7-11(14)15)8-13(3,4)5;/h9-10H,6-8H2,1-5H3;1H/i3D3;

InChI Key

HWDFIOSIRGUUSM-FJCVKDQNSA-N

Isomeric SMILES

[2H]C([2H])([2H])[N+](C)(C)CC(CC(=O)O)OC(=O)CC(C)C.[Cl-]

Canonical SMILES

CC(C)CC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]

Origin of Product

United States

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